molecular formula C16H11ClFNO B2521279 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile CAS No. 344280-72-4

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile

Cat. No.: B2521279
CAS No.: 344280-72-4
M. Wt: 287.72
InChI Key: QTCHNDSFYWTGMN-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a butanenitrile backbone

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzyl cyanide under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. Alternatively, it may interact with receptors, modulating their signaling pathways and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile can be compared with similar compounds such as:

    4-Chloro-4’-fluorobenzophenone: This compound shares similar structural features but differs in its functional groups and reactivity.

    4-Chlorophenyl)-4-fluorophenyl)methanone: Another structurally related compound with distinct chemical properties and applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO/c17-14-5-1-12(2-6-14)16(20)9-13(10-19)11-3-7-15(18)8-4-11/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCHNDSFYWTGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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